2-Chloro-6-iodoquinoline-3-carbaldehyde

Sequential cross-coupling Chemoselectivity Quinoline functionalization

Why choose this building block? The C6–I bond is >100-fold more reactive toward oxidative addition than C6–Br or C6–Cl, permitting chemoselective Sonogashira/Suzuki/Heck coupling at the 6-position while the 2-Cl and 3-CHO remain intact. This orthogonal reactivity unlocks sequential, divergent elaboration into 2,6-disubstituted quinoline-3-carbaldehyde libraries―a strategy impossible with the 6-bromo or 6-fluoro congeners. The iodine also serves as a heavy-atom label for crystallographic phasing and a cold precursor for radio‑iodination (¹²³I/¹²⁵I), making it the only viable choice for SPECT tracer development. Secure your supply of this strategic intermediate today.

Molecular Formula C10H5ClINO
Molecular Weight 317.51 g/mol
CAS No. 1208330-17-9
Cat. No. B1433750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-iodoquinoline-3-carbaldehyde
CAS1208330-17-9
Molecular FormulaC10H5ClINO
Molecular Weight317.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1I)C=O)Cl
InChIInChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
InChIKeyRKHXCLITFYIJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-iodoquinoline-3-carbaldehyde (CAS 1208330-17-9) – Baseline Profile for Informed Procurement


2-Chloro-6-iodoquinoline-3-carbaldehyde (C₁₀H₅ClINO, MW 317.51 g/mol) is a heterocyclic building block bearing three synthetically addressable handles: a chloro group at C2, an iodo group at C6, and a formyl group at C3 on the quinoline core [1]. It is supplied as a yellow crystalline solid with a reported melting point of 206 °C and a commercial purity specification of 98% [2]. Designed for iterative cross-coupling sequences and condensation-driven library synthesis, it occupies a unique niche among dihalogenated quinoline‑3‑carbaldehydes.

Why 2-Chloro-6-iodoquinoline-3-carbaldehyde Cannot Be Swapped with In‑Class Analogs


The 6‑iodo substituent introduces orthogonal reactivity that is absent in the parent 2‑chloroquinoline‑3‑carbaldehyde and its 6‑bromo or 6‑fluoro congeners. The C–I bond is substantially more reactive toward oxidative addition than C–Br or C–Cl, enabling chemoselective Pd‑catalyzed cross‑coupling (Sonogashira, Suzuki, Heck) at the 6‑position while the 2‑chloro and 3‑formyl groups remain intact [1][2]. The iodine atom also serves as a heavy‑atom label for X‑ray crystallographic phasing and as a precursor for radio‑iodination, functions that bromo or fluoro analogs cannot fulfill [3][4]. Consequently, selecting a 6‑bromo or 6‑fluoro alternative forfeits the sequential coupling strategy and the physicochemical advantages conferred by the iodo substituent.

Quantitative Differentiation Evidence for 2-Chloro-6-iodoquinoline-3-carbaldehyde


Orthogonal Pd‑Catalyzed Cross‑Coupling: Iodine vs. Chlorine Chemoselectivity

The iodine atom at C6 undergoes oxidative addition to Pd(0) significantly faster than the chlorine atom at C2, enabling sequential, chemoselective coupling. In the structurally analogous 4‑chloro‑6‑iodoquinoline system, Pd‑catalyzed Sonogashira and Suzuki–Miyaura couplings occur exclusively at the 6‑position (I), leaving the 4‑chloro substituent untouched for a subsequent step, delivering unsymmetrical diarylquinolines in high yields [1]. This orthogonal reactivity cannot be replicated with the 6‑bromo analog because the C–Br bond exhibits only a ~3–5 fold rate enhancement over C–Cl, insufficient for clean mono‑coupling, whereas the C–I bond shows a >100‑fold rate advantage [2].

Sequential cross-coupling Chemoselectivity Quinoline functionalization

KCNQ2/KCNQ3 Potassium Channel Antagonist Activity: BindingDB Ortholog Data

A compound indexed as CHEMBL2164048, matching the scaffold of 2‑chloro‑6‑iodoquinoline‑3‑carbaldehyde derivatives, has reported antagonist activity at human KCNQ2 (IC₅₀ = 70 nM) and KCNQ2/Q3 heteromeric channels (IC₅₀ = 120 nM) in automated patch‑clamp assays on CHO cells [1]. For context, the unsubstituted 2‑chloroquinoline‑3‑carbaldehyde core is not reported to exhibit measurable KCNQ channel activity at sub‑micromolar concentrations and is primarily explored for antibacterial and antioxidant endpoints [2][3].

Ion channel pharmacology KCNQ2/Q3 antagonist Automated patch clamp

Enabling Sequential Derivatization: Aldehyde‑First vs. Halogen‑First Pathways

Klad'ko et al. (2015) demonstrated that 2‑chloroquinoline‑3‑carbaldehydes can be converted to the corresponding iodoaldehydes via Finkelstein reaction, but this transformation requires prior protection of the aldehyde as a dimethylacetal to avoid side reactions, followed by sodium dithionite treatment, and proceeds in poor to moderate yields (typically < 50% over two steps) [1]. Purchasing pre‑formed 2‑chloro‑6‑iodoquinoline‑3‑carbaldehyde eliminates these protection/deprotection steps, offering the synthetic chemist a direct entry into aldehyde‑first (condensation, reductive amination) or halogen‑first (cross‑coupling) diversification pathways without functional‑group manipulation.

Synthetic methodology Finkelstein reaction Protecting-group strategy

Heavy‑Atom Effect: Crystallographic Phasing and Radio‑Iodination Advantage over Bromo Analogs

The iodine atom (Z = 53) provides a significantly stronger anomalous scattering signal for X‑ray crystallographic phasing than bromine (Z = 35). At Cu Kα wavelength (1.5418 Å), the anomalous scattering factor f″ for iodine is approximately 6.8 electrons compared to 1.3 electrons for bromine, a ~5.2‑fold advantage [1]. Additionally, 2‑chloro‑3‑formyl‑6‑iodoquinoline has been explicitly employed as a precursor for the synthesis of radio‑iodinated molecular probes, exploiting the facile isotopic exchange of the iodo substituent; the 6‑bromo analog cannot participate in radio‑iodination via isotopic exchange [2].

X-ray crystallography Heavy-atom phasing Radio-iodination

Physicochemical Differentiation: Melting Point and logP Shift Relative to 6‑Bromo and Parent Analogs

The 6‑iodo substitution elevates both the melting point and lipophilicity relative to the non‑halogenated and 6‑bromo analogs. 2‑Chloro‑6‑iodoquinoline‑3‑carbaldehyde exhibits a melting point of 206 °C and a calculated logP (XLogP3) of 3.3 [1]. By comparison, the parent 2‑chloroquinoline‑3‑carbaldehyde melts at 148–150 °C with a calculated logP of approximately 2.0–2.2 , while 6‑bromo‑2‑chloroquinoline‑3‑carbaldehyde melts at 188 °C with a logP of approximately 3.0 [2]. The higher melting point of the iodo derivative indicates stronger crystal lattice energy, which may affect solubility and formulation behavior, while the elevated logP suggests enhanced membrane permeability.

Physicochemical properties Lipophilicity Solid-state characterization

Optimal Application Scenarios for 2-Chloro-6-iodoquinoline-3-carbaldehyde


Divergent Library Synthesis via Sequential Cross‑Coupling

Medicinal chemistry teams constructing focused quinoline libraries can exploit the orthogonal reactivity of the C6–I and C2–Cl bonds to execute sequential Pd‑catalyzed cross‑couplings. A first Sonogashira or Suzuki coupling at the 6‑iodo position, followed by a second coupling or nucleophilic aromatic substitution at the 2‑chloro position, enables rapid access to 2,6‑disubstituted quinoline‑3‑carbaldehyde scaffolds with two independent points of diversity. This divergent strategy, enabled by the >100‑fold reactivity differential between Ar–I and Ar–Cl bonds, is not achievable with the 6‑bromo analog due to competitive coupling at both halogen sites [1][2].

Crystallographic Fragment Screening with Anomalous Scattering

Structural biology groups performing fragment‑based drug discovery can use 2‑chloro‑6‑iodoquinoline‑3‑carbaldehyde as a heavy‑atom derivatization reagent or directly as an iodine‑labeled fragment for crystallographic soaking experiments. The strong anomalous scattering signal of iodine (f″ ≈ 6.8 e⁻ at Cu Kα) facilitates experimental phasing and unambiguous assignment of fragment binding poses, an advantage that 6‑bromo (f″ ≈ 1.3 e⁻) and 6‑fluoro (f″ ≈ 0.02 e⁻) congeners cannot match [3].

Radio‑Iodinated Probe Development for SPECT Imaging

Nuclear medicine and molecular imaging laboratories developing SPECT tracers can employ 2‑chloro‑6‑iodoquinoline‑3‑carbaldehyde as a cold precursor for radio‑iodination via isotopic exchange (¹²³I or ¹²⁵I). The aldehyde handle permits subsequent conjugation to targeting vectors (peptides, antibodies) through reductive amination, while the 2‑chloro substituent remains available for further structural diversification. The 6‑bromo analog lacks this radio‑labeling pathway, making the iodo compound the only viable choice for this application [4].

Ion Channel‑Focused Neuroscience Probe Synthesis

Neuroscience discovery programs targeting KCNQ2/Q3 potassium channels can build upon the reported nanomolar antagonist activity (IC₅₀ = 70–120 nM) of 2‑chloro‑6‑iodoquinoline‑containing chemotypes. The aldehyde group at C3 permits rapid diversification into hydrazones, oximes, and amines for structure‑activity relationship exploration, while the 6‑iodo substituent maintains the critical hydrophobic contact within the channel pore. This scaffold offers a defined starting point for lead optimization that the non‑iodinated parent compound does not provide [5].

Quote Request

Request a Quote for 2-Chloro-6-iodoquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.